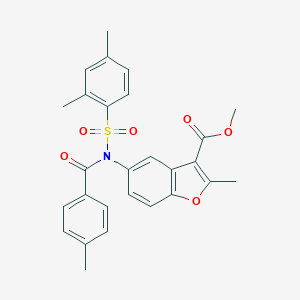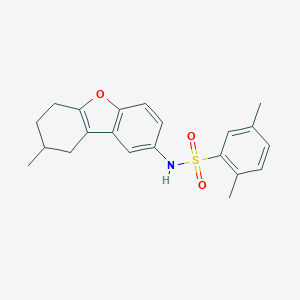![molecular formula C19H12BrNO3 B491654 1-acetyl-6-bromo-3-methyl-2H-naphtho[1,2,3-de]quinoline-2,7(3H)-dione CAS No. 109943-21-7](/img/structure/B491654.png)
1-acetyl-6-bromo-3-methyl-2H-naphtho[1,2,3-de]quinoline-2,7(3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-acetyl-6-bromo-3-methyl-2H-naphtho[1,2,3-de]quinoline-2,7(3H)-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Bromoacetylalizarin and has a molecular formula of C18H11BrO3.
Wirkmechanismus
The mechanism of action of 1-acetyl-6-bromo-3-methyl-2H-naphtho[1,2,3-de]quinoline-2,7(3H)-dione is not fully understood. However, it has been suggested that this compound exerts its biological activity by interfering with various cellular processes such as DNA replication and protein synthesis.
Biochemical and Physiological Effects:
1-acetyl-6-bromo-3-methyl-2H-naphtho[1,2,3-de]quinoline-2,7(3H)-dione has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound exhibits anticancer and antimicrobial activity. It has also been shown to inhibit the growth of various bacteria and fungi. In addition, it has been shown to have antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-acetyl-6-bromo-3-methyl-2H-naphtho[1,2,3-de]quinoline-2,7(3H)-dione in lab experiments include its potential applications in various fields such as medicinal chemistry, material science, and analytical chemistry. It is also relatively easy to synthesize and has been shown to have various biological activities. However, there are some limitations to using this compound in lab experiments. For example, its mechanism of action is not fully understood, and its potential side effects are not well characterized.
Zukünftige Richtungen
There are several future directions for the study of 1-acetyl-6-bromo-3-methyl-2H-naphtho[1,2,3-de]quinoline-2,7(3H)-dione. One potential direction is to further investigate its anticancer and antimicrobial properties. Another direction is to explore its potential applications in material science and analytical chemistry. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects. Finally, the synthesis of new derivatives of 1-acetyl-6-bromo-3-methyl-2H-naphtho[1,2,3-de]quinoline-2,7(3H)-dione could lead to the development of new compounds with improved biological activities.
Synthesemethoden
The synthesis of 1-acetyl-6-bromo-3-methyl-2H-naphtho[1,2,3-de]quinoline-2,7(3H)-dione involves the reaction of alizarin with acetyl bromide in the presence of a catalyst such as pyridine. This reaction results in the formation of the desired compound. The yield of this reaction can be improved by optimizing the reaction conditions such as temperature, reaction time, and the amount of catalyst used.
Wissenschaftliche Forschungsanwendungen
1-acetyl-6-bromo-3-methyl-2H-naphtho[1,2,3-de]quinoline-2,7(3H)-dione has shown potential applications in various fields such as medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, this compound has been studied for its anticancer and antimicrobial properties. In material science, it has been used as a dye and a precursor for the synthesis of other compounds. In analytical chemistry, it has been used as a fluorescent probe for the detection of metal ions.
Eigenschaften
IUPAC Name |
16-acetyl-10-bromo-14-methyl-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12BrNO3/c1-9(22)14-15-10-5-3-4-6-11(10)18(23)16-12(20)7-8-13(17(15)16)21(2)19(14)24/h3-8H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNAVICYELNNYSX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C2C3=CC=CC=C3C(=O)C4=C(C=CC(=C42)N(C1=O)C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-acetyl-6-bromo-3-methyl-2H-naphtho[1,2,3-de]quinoline-2,7(3H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-N-(3-(benzo[d]thiazol-2-ylthio)-4-oxonaphthalen-1(4H)-ylidene)-2,4-dimethylbenzenesulfonamide](/img/structure/B491571.png)
![4-[Isonicotinoyl(2-thienylsulfonyl)amino]phenyl isonicotinate](/img/structure/B491572.png)
![N-[8-(2-methylbutan-2-yl)-6,7,8,9-tetrahydrodibenzofuran-2-yl]thiophene-2-sulfonamide](/img/structure/B491574.png)
![(Z)-N-(3-(benzo[d]thiazol-2-ylthio)-4-oxonaphthalen-1(4H)-ylidene)-2,5-dimethylbenzenesulfonamide](/img/structure/B491575.png)

![Butyl 5-{[(4-isopropylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B491581.png)
![4-isopropyl-N-(8-methyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B491585.png)
amino]phenyl isonicotinate](/img/structure/B491588.png)
![4-chloro-3-methyl-N-[8-(2-methylbutan-2-yl)-6,7,8,9-tetrahydrodibenzofuran-2-yl]benzenesulfonamide](/img/structure/B491589.png)

amino]phenyl isonicotinate](/img/structure/B491598.png)
![Ethyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B491600.png)

![Ethyl 5-{acetyl[(2,4-dimethylphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B491604.png)